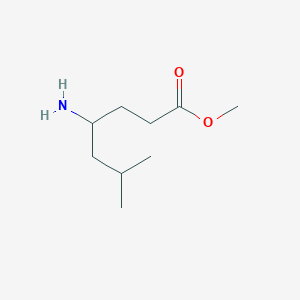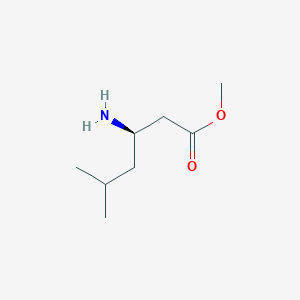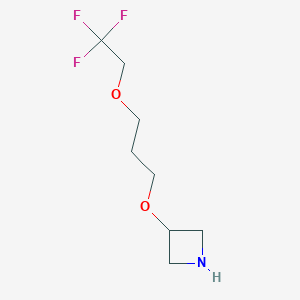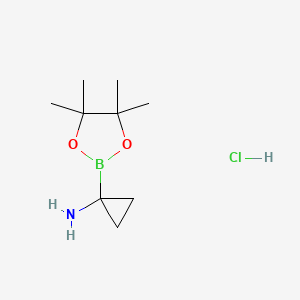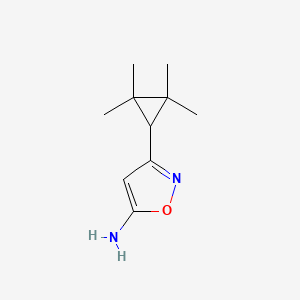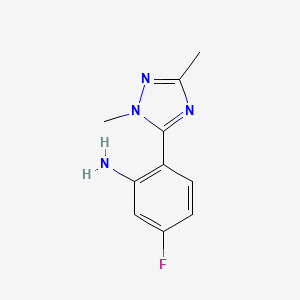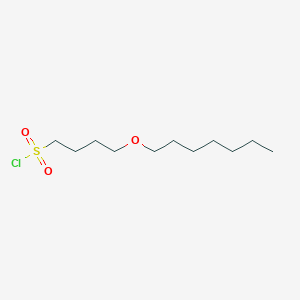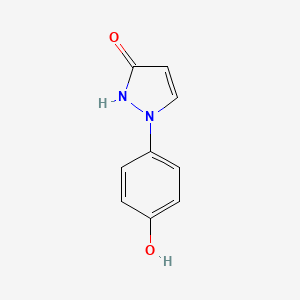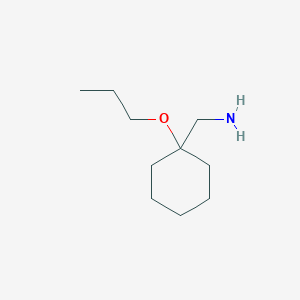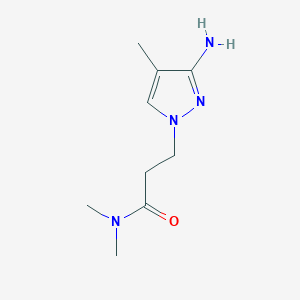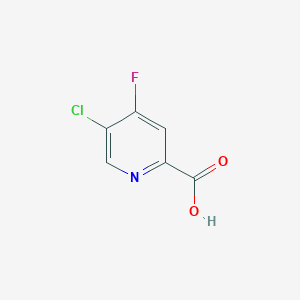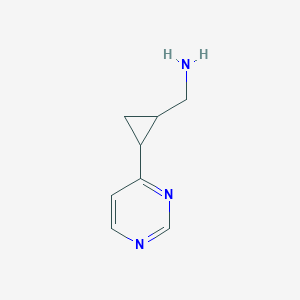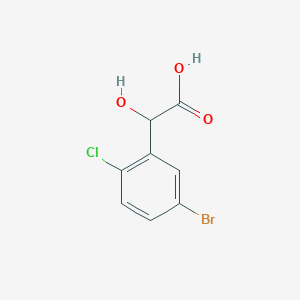
5-Bromo-2-chloromandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid typically involves the bromination and chlorination of a phenyl ring followed by the introduction of a hydroxyl group. One common method starts with 2-chlorobenzoic acid, which undergoes bromination to form 5-bromo-2-chlorobenzoic acid. This intermediate is then subjected to further reactions to introduce the hydroxyl group, resulting in the formation of 2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as chlorination, bromination, and hydroxylation under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine and chlorine atoms can be reduced to form less reactive species.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-bromo-2-chlorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(5-bromo-2-chlorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzoic acid: Shares the bromine and chlorine substituents but lacks the hydroxyl group.
2-(5-bromo-2-chlorophenyl)-2-oxoacetic acid: An oxidized derivative of the compound.
2-(5-bromo-2-chlorophenyl)-2-hydroxyethanol: A reduced derivative of the compound
Uniqueness
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6BrClO3 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
ZXNSIGNOLWJAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
